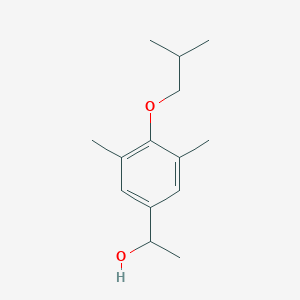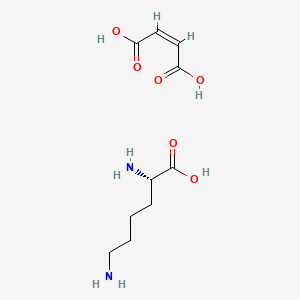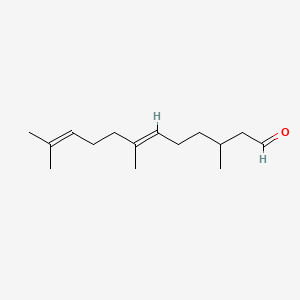
(1,1'-Biphenyl)-4-ol, 2,4'-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Biphenyl)-4-ol, 2,4’-dichloro-: is an organic compound with the molecular formula C12H8Cl2O . It is a derivative of biphenyl, where two chlorine atoms are substituted at the 2 and 4 positions, and a hydroxyl group is attached at the 4’ position. .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-ol, 2,4’-dichloro- can be achieved through various methods, including the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of (1,1’-Biphenyl)-4-ol, 2,4’-dichloro- often involves chlorination of biphenyl followed by hydroxylation . The chlorination process uses chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation step can be carried out using various oxidizing agents like hydrogen peroxide or sodium hypochlorite .
Análisis De Reacciones Químicas
Types of Reactions
(1,1’-Biphenyl)-4-ol, 2,4’-dichloro- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce biphenyl derivatives with fewer chlorine atoms .
Aplicaciones Científicas De Investigación
(1,1’-Biphenyl)-4-ol, 2,4’-dichloro- has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: Research has investigated its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1,1’-Biphenyl)-4-ol, 2,4’-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzymes involved in oxidative stress or modulate receptor activity in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenol: Similar in structure but lacks the biphenyl moiety.
4-Chlorobiphenyl: Contains only one chlorine atom and lacks the hydroxyl group.
2,4’-Dichlorobiphenyl: Similar but lacks the hydroxyl group.
Uniqueness
(1,1’-Biphenyl)-4-ol, 2,4’-dichloro- is unique due to the presence of both chlorine atoms and a hydroxyl group on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Número CAS |
53905-32-1 |
|---|---|
Fórmula molecular |
C12H8Cl2O |
Peso molecular |
239.09 g/mol |
Nombre IUPAC |
3-chloro-4-(4-chlorophenyl)phenol |
InChI |
InChI=1S/C12H8Cl2O/c13-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)14/h1-7,15H |
Clave InChI |
TWTMZCBRSZGINH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


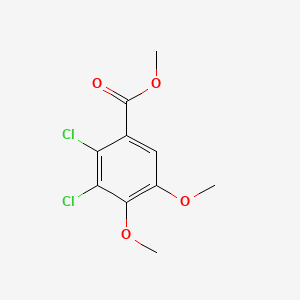
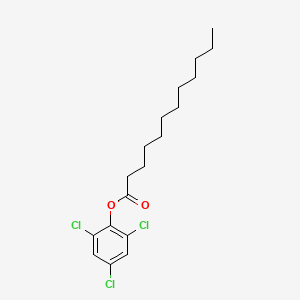
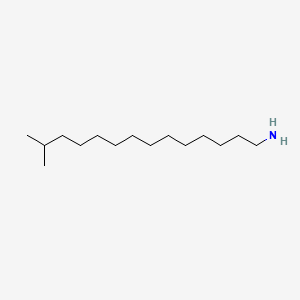
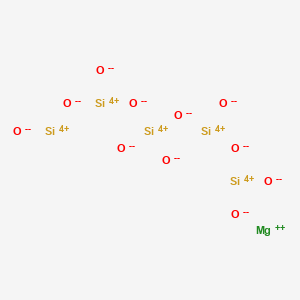

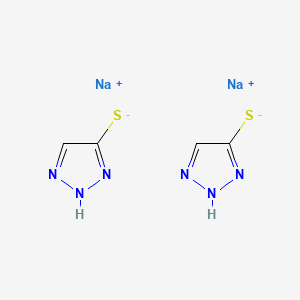
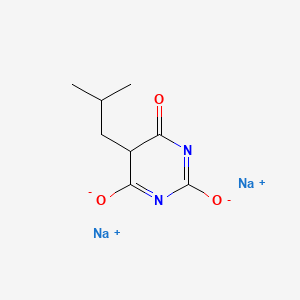
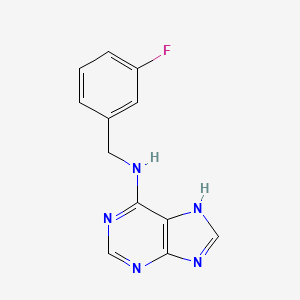
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)
